8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione
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Overview
Description
8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione is a complex organic compound that belongs to the class of phthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione typically involves multi-step organic reactions. The starting materials often include bromobenzoyl chloride, phenylhydrazine, and cyclopentadiene derivatives. The reaction conditions may involve:
Step 1: Formation of an intermediate by reacting bromobenzoyl chloride with phenylhydrazine under acidic conditions.
Step 2: Cyclization of the intermediate with cyclopentadiene in the presence of a catalyst such as palladium or copper.
Step 3: Purification of the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA to induce specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Chlorobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione
- 8-(4-Methylbenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione
Uniqueness
The uniqueness of 8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione lies in its specific bromobenzoyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
853318-88-4 |
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Molecular Formula |
C27H19BrN2O3 |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
11-(4-bromobenzoyl)-14-phenyl-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C27H19BrN2O3/c28-18-12-10-16(11-13-18)25(31)24-22-21(23-19-9-5-4-8-17(19)14-29-30(23)24)26(32)20(27(22)33)15-6-2-1-3-7-15/h1-14,20-24H |
InChI Key |
DKCIDPGDSNGZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=N4)C(=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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